molecular formula C9H6N2O3 B089424 5-(4-Nitrophenyl)oxazole CAS No. 1014-23-9

5-(4-Nitrophenyl)oxazole

Cat. No. B089424
CAS RN: 1014-23-9
M. Wt: 190.16 g/mol
InChI Key: JJFHVOMPLSSUEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(4-Nitrophenyl)oxazole derivatives involves complex reactions that contribute to the development of new classes of materials. For example, derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and 5,5'-bis(trinitromethyl)-3,3'-azo-1H-1,2,4-triazole have been synthesized, showcasing the compound's role in forming highly dense energetic materials (Thottempudi & Shreeve, 2011).

Scientific Research Applications

  • Chemical Synthesis and Reactions : 5-(4-Nitrophenyl)oxazole is used in abnormal Diels–Alder reactions, which are key in synthesizing certain organic compounds. For instance, its reaction with tetracyanoethylene produces cycloadducts through oxazole ring opening, with a proposed zwitterionic mechanism involved (Ibata et al., 1992).

  • X-Ray Crystallography Studies : This compound is also significant in X-ray crystallography for understanding molecular structures. Research has involved studying its crystal structure to comprehend its chemical behavior and interactions (Ibata et al., 1987).

  • Drug Metabolism Studies : In pharmacology, 5-(4-Nitrophenyl)oxazole derivatives are examined for their metabolism in biological systems, such as in vivo metabolism studies in rats. This is crucial for drug development and understanding the pharmacokinetics of related compounds (Oruç et al., 2003).

  • Fluorescence Studies and Light Emitting Applications : Certain derivatives of 5-(4-Nitrophenyl)oxazole exhibit fluorescence. They have been studied for their light-emitting properties, which are relevant in materials science and sensor technology (Urut et al., 2018).

  • Biological Activity and Pharmacology : Various studies focus on its derivatives for potential biological activities, like antibacterial, antifungal, or antitubercular properties. This is essential in the search for new therapeutic agents (Samadhiya et al., 2014).

  • Organocatalytic Asymmetric Synthesis : It's used in the development of organocatalytic asymmetric Michael addition reactions. These reactions are pivotal in synthesizing chiral compounds, which have extensive applications in pharmaceuticals and asymmetric synthesis (Qiao et al., 2013).

  • Antioxidant and Urease Inhibition Studies : Research also explores its derivatives for antioxidant activities and urease inhibition, pertinent in developing treatments for diseases caused by oxidative stress and harmful bacteria (Khan et al., 2010).

Safety And Hazards

The safety information for 5-(4-Nitrophenyl)oxazole indicates that it has a GHS06 pictogram and a signal word of "Warning" . The hazard statements include H301 and H319 . The precautionary statements include P301, P310, P305, P351, and P338 .

Future Directions

Oxazole and its derivatives, including 5-(4-Nitrophenyl)oxazole, play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

5-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-10-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFHVOMPLSSUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371811
Record name 5-(4-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Nitrophenyl)oxazole

CAS RN

1014-23-9
Record name 5-(4-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-NITROPHENYL)-1,3-OXAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-benzaldehyde (5.0 g, 33.1 mmol), tosylmethyl isocyanide (6.4 g, 33.1 mmol) and potassium carbonate (7.8 g, 82.7 mmol) in methanol (100 ml) was heated under reflux for 30 minutes. After concentrating under reduced pressure, the residue was stirred with water (50 ml). The solid that was filtered to afford 5-(4-nitro-phenyl)-oxazole (5.6 g, 89% yield). 1H NMR (acetone-d6) δ 7.89 (s, 1H, Ar), 8.05 (d, 2H, J=9.3 Hz, Ar), 8.35-8.38 (m, 3H, Ar).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an aqueous solution containing 0.84 g of sodium hydroxide were added 0.45 g of 4-nitrobenzaldehyde, 12.2 g of a methylene chloride solution containing 0.65 g of TosMIC which was obtained in the same way as that of Example 6 and 0.10 g of tetrabutyl ammonium bromide at room temperature. The mixture was allowed to react at room temperature until HPLC found no trace of the starting materials. Upon the completion of the reaction, the reaction solution was washed with water and dried over anhydrous magnesium sulfate. The solvents were distilled off. An HPLC analysis showed that the concentrated residue contained 0.82 g of the target compound (yield: 93%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
solvent
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
Y Ishiwata, H Togo - Tetrahedron, 2009 - Elsevier
The reaction of alkyl aryl ketones with Oxone ® and trifluoromethanesulfonic acid in the presence of iodoarene in acetonitrile, propionitrile, butyronitrile, and isobutyronitrile, provided …
Number of citations: 37 www.sciencedirect.com
Y Kawano, H Togo - Tetrahedron, 2009 - Elsevier
2,4,5-Trisubstituted oxazoles could be easily prepared in moderate yields by the reaction of alkyl aryl ketones, iodoarene, m-chloroperbenzoic acid, and trifluoromethanesulfonic acid in …
Number of citations: 44 www.sciencedirect.com
Y Kawano, H Togo - Synlett, 2008 - thieme-connect.com
2-Methyl-5-aryloxazole and 2-ethyl-5-aryloxazole derivatives were smoothly and efficiently obtained in one-pot manner from alkyl aryl ketones with iodoarene, m-chloroperbenzoic acid, …
Number of citations: 17 www.thieme-connect.com
RD Jadhav, KS Kadam, S Kandre, T Guha… - European journal of …, 2012 - Elsevier
Diacylglycerol acyltransferase, DGAT1, is a promising target enzyme for obesity due to its involvement in the committed step of triglyceride biosynthesis. Amino biphenyl carboxylic acids…
Number of citations: 59 www.sciencedirect.com
F Bellina, M Lessi, C Manzini - European Journal of Organic …, 2013 - Wiley Online Library
A mild, general, and convenient palladium‐catalyzed direct arylation of the 5‐position of azoles with aryl bromides, efficiently promoted by tetrabutylammonium acetate, is described. 1‐…
N Mukku, P Madivalappa Davanagere, K Chanda… - ACS …, 2020 - ACS Publications
In this study, a highly efficient two-component [3 + 2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of 2 equiv of …
Number of citations: 11 pubs.acs.org
M Mori, G Stelitano, LR Chiarelli, G Cazzaniga… - Pharmaceuticals, 2021 - mdpi.com
Tuberculosis (TB) causes millions of deaths every year, ranking as one of the most dangerous infectious diseases worldwide. Because several pathogenic strains of Mycobacterium …
Number of citations: 19 www.mdpi.com
IJ Turchi - 2009 - books.google.com
A reference that describes all of the important syntheses and reactions of oxazoles and oxazolones published through the first quarter of l984. Emphasizes the use of oxazoles as …
Number of citations: 35 books.google.com
H Sepahvand, A Bazgir, A Shaabani - Catalysis Letters, 2020 - Springer
Herein, a novel copper-catalyzed reaction of tosylmethylisocyanide (TosMIC) with benzyl alcohols has been developed using tert-butyl hydroperoxide (TBHP) for the first time. The …
Number of citations: 3 link.springer.com
S Kawai, S Takashima, M Ando, S Shintaku… - Chemical and …, 2023 - jstage.jst.go.jp
The readthrough mechanism, which skips the premature termination codon and restores the biosynthesis of the defective enzyme, is an emerging therapeutic tactic for nonsense …
Number of citations: 4 www.jstage.jst.go.jp

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